molecular formula C14H20O5 B1624838 Methyl 4-(2,2-diethoxyethoxy)benzoate CAS No. 93749-47-4

Methyl 4-(2,2-diethoxyethoxy)benzoate

Cat. No. B1624838
CAS RN: 93749-47-4
M. Wt: 268.3 g/mol
InChI Key: XSRLBZFGEQXSLU-UHFFFAOYSA-N
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Description

“Methyl 4-(2,2-diethoxyethoxy)benzoate” is a chemical compound . It contains a total of 39 bonds, including 19 non-H bonds, 7 multiple bonds, 9 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, 2 aliphatic ethers, and 1 aromatic ether .


Synthesis Analysis

The synthesis of “Methyl 4-(2,2-diethoxyethoxy)benzoate” involves the reaction of 4-hydroxy-benzoic acid methyl ester with K2CO3 and 2-bromo-1,1-diethoxy-ethane in DMF. The reaction mixture is stirred at 110°C for 2 days .


Molecular Structure Analysis

The molecular structure of “Methyl 4-(2,2-diethoxyethoxy)benzoate” includes a six-membered aromatic ring and an ester group. It also contains two aliphatic ethers and one aromatic ether .

Scientific Research Applications

Synthesis and Organic Chemistry Applications

  • Methyl 4-methoxybenzoate, a related compound to Methyl 4-(2,2-diethoxyethoxy)benzoate, is used as an intermediate in various organic syntheses, including the synthesis of imaging compounds like [(125)I]iodoDPA-713. It also finds application in the flavor and perfume industry due to its sweet herbal aroma (Popovski, Mladenovska, & Panovska, 2010).

Coordination Polymer Synthesis

  • The compound is used in the hydrothermal synthesis of coordination polymers. For example, the reaction of methyl 4-(cyanomethoxy)benzoate with Cd(NO3)2 and NaN3 leads to a new 2D Cd(II) coordination polymer, exhibiting strong blue emission and fluorescent properties (Wang et al., 2012).

Liquid Crystalline Properties

  • Methyl 4-methoxybenzoate derivatives exhibit mesomorphic behavior, useful in the study of liquid crystalline properties. Such derivatives display classical nematic and smectic A phases, with higher homologous members being purely smectogenic (Kuboshita, Matsunaga, & Matsuzaki, 1991).

Photopolymerization

  • Methyl 4-methoxybenzoate derivatives are explored as photoiniferters in nitroxide-mediated photopolymerization processes. They show potential in UV-induced photopolymerization, providing an efficient pathway for the production of polymers like poly(n-butyl acrylate) (Guillaneuf et al., 2010).

Organic Reactions

  • Methyl 4-methoxybenzoate derivatives are also involved in various organic reactions. For example, they react with aldehydes under Horner-Wadsworth-Emmons conditions to produce alkenylphosphonates (Baird et al., 2011).

properties

IUPAC Name

methyl 4-(2,2-diethoxyethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O5/c1-4-17-13(18-5-2)10-19-12-8-6-11(7-9-12)14(15)16-3/h6-9,13H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSRLBZFGEQXSLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(COC1=CC=C(C=C1)C(=O)OC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80435412
Record name Methyl 4-(2,2-diethoxyethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2,2-diethoxyethoxy)benzoate

CAS RN

93749-47-4
Record name Methyl 4-(2,2-diethoxyethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture containing 10 g of methyl 4-hydroxybenzoate and 22.71 g of K2CO3 in 100 ml of THF is heated at 100° C. for 5 min and cooled to room temperature, 15.54 g of 2-bromo-1,1-diethoxyethane are added and the mixture is stirred for 2 hours at room temperature and then for 32 hours at 100° C., and is allowed to return to room temperature. The inorganic material is filtered off and then rinsed with DMF. The filtrate is evaporated and then taken up in DCM, washed with water (3 times) and then with saturated NaCl solution, dried over MgSO4 and evaporated. 16.68 g of the expected compound (greater than the theoretical mass) are obtained.
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10 g
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22.71 g
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100 mL
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15.54 g
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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